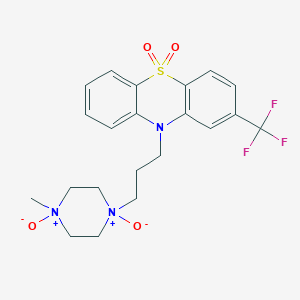
Trifluoperazine Sulfone N1,N4-Dioxide (Trifluoperazine N1,N4,S,S-Tetraoxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoperazine Sulfone N1,N4-Dioxide (Trifluoperazine N1,N4,S,S-Tetraoxide) is a derivative of trifluoperazine, a well-known antipsychotic medication. This compound is primarily used as a reference standard in pharmaceutical testing and research . It has a molecular formula of C21H24F3N3O4S and a molecular weight of 471.49 g/mol .
化学反応の分析
Trifluoperazine Sulfone N1,N4-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the compound to its lower oxidation states.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms. Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
科学的研究の応用
Trifluoperazine Sulfone N1,N4-Dioxide is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical development and method validation.
Biology: In studies related to its biological activity and interactions with various biomolecules.
Medicine: As a part of research into antipsychotic drugs and their metabolites.
Industry: In the quality control and stability testing of pharmaceutical products.
作用機序
The mechanism of action of Trifluoperazine Sulfone N1,N4-Dioxide is similar to that of trifluoperazine. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps in reducing psychotic symptoms by modulating the release of hypothalamic and hypophyseal hormones. Additionally, it affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
類似化合物との比較
Trifluoperazine Sulfone N1,N4-Dioxide can be compared with other similar compounds such as:
Trifluoperazine: The parent compound, used as an antipsychotic medication.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
特性
分子式 |
C21H24F3N3O4S |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C21H24F3N3O4S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)32(30,31)20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
InChIキー |
JSNXDDUMEDFUAX-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















